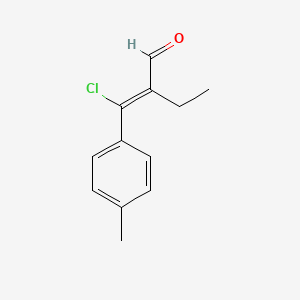

2-(Chloro(4-methylphenyl)methylene)butyraldehyde

CAS No.: 83877-86-5

Cat. No.: VC16995491

Molecular Formula: C12H13ClO

Molecular Weight: 208.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83877-86-5 |

|---|---|

| Molecular Formula | C12H13ClO |

| Molecular Weight | 208.68 g/mol |

| IUPAC Name | (2Z)-2-[chloro-(4-methylphenyl)methylidene]butanal |

| Standard InChI | InChI=1S/C12H13ClO/c1-3-10(8-14)12(13)11-6-4-9(2)5-7-11/h4-8H,3H2,1-2H3/b12-10- |

| Standard InChI Key | DDMFRVOYWCFQAL-BENRWUELSA-N |

| Isomeric SMILES | CC/C(=C(\C1=CC=C(C=C1)C)/Cl)/C=O |

| Canonical SMILES | CCC(=C(C1=CC=C(C=C1)C)Cl)C=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identification

2-(Chloro(4-methylphenyl)methylene)butyraldehyde is systematically named (2Z)-2-[chloro-(4-methylphenyl)methylidene]butanal under IUPAC nomenclature. The compound’s identity is unambiguously defined by the following parameters:

| Property | Value |

|---|---|

| CAS Number | 83877-86-5 |

| Molecular Formula | |

| Molecular Weight | 208.68 g/mol |

| SMILES Notation | CCC(=C(C1=CC=C(C=C1)C)Cl)C=O |

| InChIKey | DDMFRVOYWCFQAL-BENRWUELSA-N |

The Z-configuration of the methylene group is confirmed by the stereodescriptor in the IUPAC name and the isomeric SMILES string.

Structural Analysis

The molecule consists of a butyraldehyde backbone () linked to a chloro(4-methylphenyl)methylene group. Key structural features include:

-

Chlorinated Aromatic Ring: The 4-methylphenyl group substituted with a chlorine atom at the methylene position creates an electron-deficient aromatic system, enhancing electrophilic substitution reactivity.

-

Conjugated Methylene-Aldehyde System: The -unsaturated aldehyde moiety facilitates conjugate addition reactions and serves as a dienophile in Diels-Alder cyclizations .

Synthesis and Production

Proposed Synthetic Routes

While no explicit synthesis protocols for 2-(Chloro(4-methylphenyl)methylene)butyraldehyde are documented, analogous compounds suggest viable pathways:

-

Aldol Condensation:

Reaction of 4-methylbenzaldehyde with butyraldehyde derivatives under basic conditions could yield the methylene-bridged intermediate, followed by chlorination using agents like sulfuryl chloride () . -

Chlorination of Preexisting Intermediates:

Substitution of a thiomethyl group () with chlorine via oxidative chlorination, as demonstrated in pyrimidine synthesis . For example:This method, adapted from Patent CN103554036B, may apply to introducing chlorine at the methylene position .

Optimization Challenges

-

Steric Hindrance: The bulky 4-methylphenyl group may impede chlorination efficiency, necessitating elevated temperatures or catalytic assistance .

-

Aldehyde Stability: The reactive aldehyde group requires protection (e.g., acetal formation) during synthesis to prevent undesired side reactions .

Physicochemical Properties

Experimental and Predicted Data

Limited experimental data exist for this compound, but properties can be extrapolated from structural analogues :

| Property | 2-(Chloro(4-methylphenyl)methylene)butyraldehyde | 2-[Chloro(4-chlorophenyl)methylene]butyraldehyde (Analogue) |

|---|---|---|

| Molecular Weight | 208.68 g/mol | 229.10 g/mol |

| Density | ~1.18 g/cm³ (estimated) | 1.223 g/cm³ |

| Boiling Point | ~315°C (estimated) | 322.1°C |

| Flash Point | >135°C (estimated) | 135.6°C |

The lower density and boiling point relative to the dichloro analogue arise from reduced molecular mass and weaker intermolecular forces due to the methyl group’s electron-donating effect .

Solubility and Stability

-

Solubility: Expected to be soluble in polar aprotic solvents (e.g., dichloromethane, dimethylformamide) due to the aldehyde’s polarity, but insoluble in water.

-

Stability: Susceptible to oxidation at the aldehyde group and hydrolysis under acidic or basic conditions. Storage under inert atmosphere at -20°C is recommended.

Comparative Analysis with Structural Analogues

Replacing the 4-methyl group in 2-(Chloro(4-methylphenyl)methylene)butyraldehyde with a chlorine atom (as in 2-[chloro(4-chlorophenyl)methylene]butyraldehyde) induces notable changes:

-

Electron-Withdrawing Effect: The 4-Cl substituent increases the aromatic ring’s electrophilicity, accelerating substitution reactions but reducing solubility in nonpolar solvents .

-

Molecular Weight Impact: The dichloro analogue’s higher molecular weight (229.10 g/mol) correlates with increased density and boiling point .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume